![molecular formula C18H16ClNO3 B2905239 3-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide CAS No. 1421466-17-2](/img/structure/B2905239.png)
3-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Neurological Applications
The study of benzamide derivatives, including compounds similar to 3-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, has revealed their potential as dopamine receptor ligands. Modifications of these compounds have shown moderate affinity for the dopamine D(3) receptor, suggesting their utility in neurological research and potential therapeutic applications in conditions related to dopamine dysregulation, such as Parkinson's disease and schizophrenia. Notably, the replacement of specific moieties has led to the identification of high-affinity D(3) ligands, indicating the importance of structural features in receptor affinity and selectivity. These findings offer valuable insights into the design of novel neurological agents with improved therapeutic profiles (Leopoldo et al., 2002).
Organic and Medicinal Chemistry
In organic chemistry, the synthesis and manipulation of benzamide derivatives, including those structurally related to 3-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, are of significant interest. Research has demonstrated various synthetic routes and reactions involving benzamide compounds, highlighting their versatility and potential in the development of new pharmacologically active agents. For example, studies on the synthesis of specific benzamide derivatives reveal their potential as neuroleptic agents, indicating their relevance in the development of new treatments for psychiatric disorders. These studies underscore the importance of structural modifications in enhancing pharmacological activity and specificity (Iwanami et al., 1981).
Materials Science
In materials science, benzamide derivatives have been explored for their applications in the development of organogels and other novel materials. Studies on perylenetetracarboxylic diimides, which share structural similarities with benzamide compounds, have shown the ability to form fluorescent gels with potential applications in optoelectronics and sensory technologies. The research into the gelating properties and aggregate formation of these compounds provides valuable insights into the design and synthesis of new materials with tailored optical and physical properties (Wu et al., 2011).
properties
IUPAC Name |
3-chloro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-22-16-9-2-3-10-17(16)23-12-5-4-11-20-18(21)14-7-6-8-15(19)13-14/h2-3,6-10,13H,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUZIGHYHCCNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.